molecular formula C18H10ClNO3 B256652 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

Número de catálogo B256652
Peso molecular: 323.7 g/mol
Clave InChI: YZXZKIPNMFFZIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, commonly known as ACAT inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACAT inhibitors are known to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification.

Mecanismo De Acción

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors work by inhibiting the activity of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, an enzyme responsible for cholesterol esterification. By inhibiting 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors prevent the accumulation of cholesterol esters, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to have various biochemical and physiological effects. In atherosclerosis, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to reduce the accumulation of cholesterol in the arterial wall, thereby preventing the development of plaques. In Alzheimer's disease, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their ability to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In cancer, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to inhibit the growth and proliferation of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have several advantages and limitations for lab experiments. One of the advantages is that they are highly specific for 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, which makes them useful for studying the role of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione in various diseases. However, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors also have some limitations, such as their potential toxicity and the difficulty in developing highly potent and selective inhibitors.

Direcciones Futuras

There are several future directions for the study of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors. One direction is to develop more potent and selective inhibitors that can be used as therapeutics for various diseases. Another direction is to study the role of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione in other diseases, such as diabetes and obesity. Additionally, the development of new methods for the synthesis of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors could lead to the discovery of novel compounds with improved properties.
Conclusion:
In conclusion, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors are a promising class of compounds that have been extensively studied for their potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitor have been discussed in this paper. Further research is needed to fully understand the potential of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors as therapeutics for various diseases.

Métodos De Síntesis

The synthesis of 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors involves the use of various chemical reactions and processes. One of the most commonly used methods is the condensation of 3-oxo-6,7-dihydro-5H-benzoheptene-2-carbaldehyde with 4-chloroaniline, followed by the cyclization of the resulting product. The final product is obtained through a series of purification steps.

Aplicaciones Científicas De Investigación

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. In atherosclerosis, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to reduce the accumulation of cholesterol in the arterial wall, thereby preventing the development of plaques. In Alzheimer's disease, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been studied for their ability to reduce the accumulation of amyloid beta peptide, which is a hallmark of the disease. In cancer, 16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione inhibitors have been shown to inhibit the growth and proliferation of cancer cells.

Propiedades

Nombre del producto

16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

Fórmula molecular

C18H10ClNO3

Peso molecular

323.7 g/mol

Nombre IUPAC

16-acetyl-10-chloro-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C18H10ClNO3/c1-8(21)13-14-9-4-2-3-5-10(9)17(22)15-11(19)6-7-12(16(14)15)20-18(13)23/h2-7H,1H3,(H,20,23)

Clave InChI

YZXZKIPNMFFZIZ-UHFFFAOYSA-N

SMILES isomérico

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES canónico

CC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.